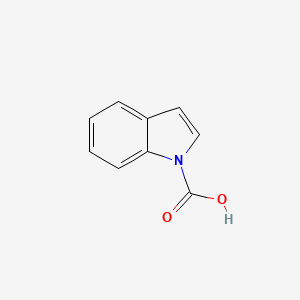

1H-indole-1-carboxylic acid

CAS No.: 13884-13-4

Cat. No.: VC4172276

Molecular Formula: C9H7NO2

Molecular Weight: 161.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13884-13-4 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 |

| IUPAC Name | indole-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) |

| Standard InChI Key | UTWGRMYWDUMKNY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CN2C(=O)O |

Introduction

Structural and Nomenclature Overview

1H-Indole-1-carboxylic acid belongs to the indole family, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The carboxylic acid substituent at position 1 introduces significant polarity and reactivity, influencing its physicochemical properties and synthetic utility. Derivatives often involve esterification or substitution at other ring positions, as seen in compounds like tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 279255-90-2) and methyl 2-methyl-1H-indole-1-carboxylate (CAS 143952-53-8) .

Key Structural Features:

-

Molecular formula: CHNO (parent acid, inferred from derivatives).

-

Functional groups: Carboxylic acid at N1, with variable substituents (e.g., hydroxymethyl, borono, cyano) at other positions .

-

Derivative diversity: Esters (tert-butyl, methyl), boronic acids, and cyanoalkyl groups are common .

Synthesis and Derivatization Strategies

The synthesis of 1H-indole-1-carboxylic acid derivatives typically involves multi-step functionalization, leveraging protective groups and selective reactions.

Esterification and Protective Group Chemistry

Example: Synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate :

-

Starting material: 5-Hydroxymethylindole.

-

Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the N1-Boc-protected intermediate.

-

Purification: Column chromatography or recrystallization yields the final ester.

Reaction conditions:

-

Solvents: Dichloromethane, dimethylacetamide.

-

Catalysts: 4-Dimethylaminopyridine (DMAP).

Functionalization at Other Positions

Physicochemical Properties

While data on the parent acid is scarce, derivatives exhibit the following trends:

Solubility and Stability

-

Esters: Enhanced lipophilicity compared to the parent acid. For example, tert-butyl esters (e.g., CAS 279255-90-2) are soluble in organic solvents like dichloromethane but insoluble in water .

-

Boronic acids: Moderate water solubility due to the borono group’s polarity (e.g., CAS 848357-99-3).

Thermal Stability

-

Melting points: Esters such as methyl 2-methyl-1H-indole-1-carboxylate (CAS 143952-53-8) exhibit melting points >100°C, indicative of crystalline structures .

-

Thermogravimetric analysis (TGA): Derivatives with bulky substituents (e.g., tert-butyl) show decomposition temperatures above 200°C .

Reactivity and Applications

Synthetic Intermediates

-

Suzuki-Miyaura coupling: Boronic acid derivatives (e.g., CAS 848357-99-3) enable cross-coupling reactions for biaryl synthesis.

-

Nucleophilic substitution: Cyanoalkyl-substituted indoles (e.g., CAS 380626-46-0) participate in alkylation and cyclization reactions .

Comparative Analysis of Derivatives

The table below summarizes key derivatives and their properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume